Lipophilicity Advantage: Azepane vs. Piperidine Analog
The target compound (azepane-containing) demonstrates a computed LogP of 3.15, compared to 2.76 for the direct piperidine analog (CAS 1352533-23-3), representing a ΔLogP of +0.39 . This difference is attributable to the additional methylene unit in the seven-membered azepane ring versus the six-membered piperidine ring. Both compounds share identical TPSA (36.44 Ų) and hydrogen bond donor/acceptor counts, isolating the LogP shift to the ring-size difference .
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.15 (ChemScene computed) |
| Comparator Or Baseline | 1-(2-(2-(Piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone: LogP = 2.76 (ChemScene computed) |
| Quantified Difference | ΔLogP = +0.39 (target more lipophilic by ~15% on log scale) |
| Conditions | Vendor-provided computational chemistry data (ChemScene); TPSA identical at 36.44 Ų for both compounds |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability, which is critical for intracellular target engagement in cell-based assays, and the 0.39 LogP increase can shift a compound across key drug-likeness thresholds.
